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Compound of Interest

Compound Name: 4-Iodo-3-methyl-1H-pyrazole

Cat. No.: B103845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-
3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of a complete, published dataset for this specific

molecule, this document presents a combination of experimental data for closely related

analogs and predicted spectroscopic features based on established principles. This guide aims

to serve as a valuable resource for the identification and characterization of 4-iodo-3-methyl-
1H-pyrazole and its derivatives.

Predicted Spectroscopic Data of 4-Iodo-3-methyl-
1H-pyrazole
The following tables summarize the predicted and observed spectroscopic data for 4-iodo-3-
methyl-1H-pyrazole and its close analogs. These predictions are based on the analysis of

substituent effects on the pyrazole ring system.

Table 1: 1H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b103845?utm_src=pdf-interest
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent Chemical Shift (δ, ppm)

4-Iodo-3-methyl-1H-pyrazole

(Predicted)
CDCl₃

~2.3 (s, 3H, CH₃), ~7.5 (s, 1H,

H5), ~12-13 (br s, 1H, NH)

4-Iodo-1H-pyrazole CD₂Cl₂
7.6 (s, 2H, H3/H5), 10.5 (br s,

1H, NH)[1]

4-Iodo-1-methyl-1H-pyrazol-3-

amine
-

H-5 (d), N-CH₃ (s), NH₂ (br s)

[2]

Prediction Rationale: The methyl group at the C3 position is expected to show a singlet at

approximately 2.3 ppm. The proton at the C5 position (H5) would appear as a singlet, likely in

the aromatic region around 7.5 ppm. The N-H proton signal is expected to be a broad singlet at

a downfield shift, characteristic of pyrazole N-H protons.

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ, ppm)

4-Iodo-3-methyl-1H-pyrazole

(Predicted)
CDCl₃

~12 (CH₃), ~60 (C4), ~140

(C5), ~150 (C3)

4-Iodo-1H-pyrazole CDCl₃ C4, C3/C5[3]

Prediction Rationale: The C4 carbon, directly attached to the iodine atom, is expected to be

significantly shielded, appearing at a relatively upfield chemical shift (around 60 ppm). The

methyl carbon (CH₃) will be in the typical aliphatic region. The C3 and C5 carbons will appear

in the downfield region, characteristic of aromatic/heteroaromatic carbons.

Table 3: Infrared (IR) Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.mdpi.com/2073-4352/13/7/1101
https://www.benchchem.com/pdf/Spectroscopic_Showdown_A_Comparative_Analysis_of_4_iodo_1_methyl_1H_pyrazol_3_amine_and_Its_Precursor.pdf
https://spectrabase.com/spectrum/AimuI28ERf8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Major Absorption Bands (cm⁻¹)

4-Iodo-3-methyl-1H-pyrazole (Predicted)
~3100 (N-H stretch), ~2950 (C-H stretch),

~1550 (C=N stretch), ~1450 (C=C stretch)

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole Transmission IR spectrum available[4]

4-Iodo-1H-pyrazole 3110 (N-H stretch)[1]

Prediction Rationale: The IR spectrum is expected to show a characteristic broad N-H

stretching band around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be

observed around 2950 cm⁻¹. The pyrazole ring vibrations (C=N and C=C stretching) are

expected in the 1450-1550 cm⁻¹ region.

Table 4: Mass Spectrometry (MS) Data

Compound Ionization Mode [M]+ or [M+H]⁺ (m/z)

4-Iodo-3-methyl-1H-pyrazole

(Predicted)
EI or ESI 222 (M⁺)

4-Iodo-1H-pyrazole GC-MS Data available[5]

Prediction Rationale: The molecular ion peak (M⁺) for 4-iodo-3-methyl-1H-pyrazole (C₄H₅IN₂)

is expected at m/z 222.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for pyrazole

derivatives, which can be adapted for 4-iodo-3-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a Bruker Avance spectrometer operating at 400

MHz for ¹H and 100 MHz for ¹³C, respectively.[6] Samples should be dissolved in a suitable

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with

tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.
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Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid

samples can be analyzed using the KBr pellet technique. The spectrum should be recorded in

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with either electron ionization (EI) or

electrospray ionization (ESI) sources. For EI, the sample is introduced via a direct insertion

probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and

infused into the source.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound like 4-iodo-3-methyl-1H-pyrazole.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and

spectroscopic analysis of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b103845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 4-iodo-3-methyl-1H-pyrazole. While a complete experimental dataset is not

yet publicly available, the provided data on related compounds and the predictive analysis

serve as a valuable starting point for researchers. The outlined experimental protocols and the

workflow diagram offer practical guidance for the characterization of this and similar pyrazole

derivatives. As research progresses, a definitive and complete spectroscopic profile of 4-iodo-
3-methyl-1H-pyrazole will be a valuable addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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